5-Chloro-6-(difluoromethyl)nicotinic acid
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Overview
Description
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 6th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto a pyridine ring. One common method involves the chlorination and fluorination of a pyridine precursor. For example, starting with 3-picoline, the compound can be synthesized through a series of steps including chlorination, fluorination, and carboxylation .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of trichloromethyl-pyridine as an intermediate, followed by selective fluorination and subsequent functional group transformations to introduce the carboxylic acid group .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the carboxylic acid group.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the carboxylic acid group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: This compound is used in the production of crop-protection products and shares similar structural features with 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid.
3-chloro-5-(trifluoromethyl)pyridine: Another related compound with applications in agrochemicals.
Uniqueness
The unique combination of the chlorine, difluoromethyl, and carboxylic acid groups in 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity in substitution and coupling reactions, as well as specific biological activities that make it valuable in scientific research and industrial applications .
Properties
Molecular Formula |
C7H4ClF2NO2 |
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Molecular Weight |
207.56 g/mol |
IUPAC Name |
5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13) |
InChI Key |
XCQPICPQMPXJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(F)F)C(=O)O |
Origin of Product |
United States |
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